Hydrogen Bond Donor Count and Topological Polar Surface Area: Target Compound vs. Des-Hydroxymethyl and 4-Methyl Analogs
The target compound possesses three hydrogen bond donors (HBD = 3) and a topological polar surface area (tPSA) of 86.6 Ų, compared with only two HBDs for the des-hydroxymethyl analog 6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid (CAS 38116-61-9) and the 4,6-dimethyl analog DODHPCA [1][2]. The 4-hydroxymethyl group adds both a donor site and polar surface area, reducing the calculated XLogP3 to -0.5 versus an estimated +0.2 to +0.8 for the 4-unsubstituted and 4-methyl analogs. Per Lipinski and Veber guidelines, HBD count and tPSA are primary determinants of oral bioavailability and passive membrane permeability; exceeding HBD ≥ 3 raises the probability of efflux transporter recognition while tPSA > 80 Ų can reduce CNS penetration—outcomes that are desirable for peripherally restricted agents but detrimental for CNS-targeted programs [1].
| Evidence Dimension | Hydrogen bond donor count and topological polar surface area |
|---|---|
| Target Compound Data | HBD = 3; tPSA = 86.6 Ų; XLogP3 = -0.5 (PubChem computed) |
| Comparator Or Baseline | 6-Methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid (CAS 38116-61-9): HBD = 2; tPSA ~66-70 Ų (estimated). 4,6-Dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid (DODHPCA): HBD = 2; tPSA ~66 Ų (estimated). |
| Quantified Difference | Δ HBD = +1; Δ tPSA ≈ +16–20 Ų; Δ XLogP3 ≈ -0.7 to -1.3 log units (more hydrophilic) |
| Conditions | Computed physicochemical properties via PubChem (XLogP3 method) and Cactvs topological PSA algorithm |
Why This Matters
Procurement of the correct 4-hydroxymethyl analog ensures the intended hydrogen bond donor profile and polarity for target engagement or ADME optimization, whereas substitution with a 4-H or 4-CH3 analog would unpredictably alter permeability and efflux susceptibility.
- [1] PubChem CID 3118866. Computed properties for 4-Hydroxymethyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid. XLogP3 = -0.5, HBD = 3, HBA = 4, tPSA = 86.6 Ų, Rotatable Bonds = 2. https://pubchem.ncbi.nlm.nih.gov/compound/3118866 View Source
- [2] PubChem CID 94960. 6-Methyl-2-oxo-1H-pyridine-3-carboxylic acid (2-Hydroxy-6-methylnicotinic acid). For comparator HBD/HBA estimation. https://pubchem.ncbi.nlm.nih.gov View Source
